Dibromoborane dimethyl sulfide complex

Catalog No.
S1497886
CAS No.
55671-55-1
M.F
C2H6BBr2S
M. Wt
232.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromoborane dimethyl sulfide complex

CAS Number

55671-55-1

Product Name

Dibromoborane dimethyl sulfide complex

Molecular Formula

C2H6BBr2S

Molecular Weight

232.76 g/mol

InChI

InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3;

InChI Key

REOJEHVVMRCCMX-UHFFFAOYSA-N

SMILES

[B](Br)Br.CSC

Synonyms

Dibromo(dimethyl sulfide)(hydro)boron; Dibromo(dimethyl sulfide)borane; Dibromoborane Compound With Dimethylsulfane (1:1); Dibromoborane Dimethyl Sulfide

Canonical SMILES

[B](Br)Br.CSC

C-C Bond Formation Reactions:

  • Reductive Elimination: This reaction involves the cleavage of a B-Br bond in the complex, leading to the formation of a new C-C bond between two organic fragments. This is a versatile method for constructing complex molecules with precise control over the structure. Source: Sigma-Aldrich product page:

Lithiation-Borylation Reaction:

  • This reaction combines the complex with Hoppe's lithiated carbamates, which are strong bases. The reaction results in the formation of a carbon-boron bond and a new carbon-carbon bond, expanding the range of functional groups that can be incorporated into organic molecules. Source: Sigma-Aldrich product page:

Synthesis of Boron Analogues of Uracil:

  • Uracil is a crucial component of RNA, and the complex can be used to create its boron analogues. These analogues are valuable tools for studying the structure and function of RNA, potentially leading to new insights into biological processes. Source: Sigma-Aldrich product page:

Boronation Reactions for Cyclic Boronium Salts:

  • The complex can be employed to form cyclic boronium salts, which are molecules with a ring-like structure containing a central boron atom. These unique structures have potential applications in various areas, including catalysis and medicinal chemistry. Source: Sigma-Aldrich product page:

Hydroboration Reactions:

  • This classic reaction involves the addition of a hydrogen-boron bond across a double bond in an organic molecule. The complex can be used as a catalyst for hydroboration reactions, offering an efficient way to introduce hydroxyl groups into organic compounds. Source: [Hydroboration reaction on Wikipedia: ]

Ring Opening of Terminal Epoxides:

  • Terminal epoxides are organic molecules containing a three-membered ring with an oxygen atom. The complex can facilitate the ring opening of these epoxides, leading to the formation of new functional groups and allowing for further synthetic manipulations. Source: Sigma-Aldrich product page:

Dibromoborane dimethyl sulfide complex has the chemical formula C₂H₁₀BBr₂S and a molecular weight of 236.78 g/mol . It is a complex formed between dibromoborane and dimethyl sulfide, characterized by its reactivity and utility in various chemical transformations. This compound is particularly useful due to its ability to facilitate hydroboration and reduction reactions, making it a valuable reagent in organic chemistry.

Hydroboration

Dibromoborane dimethyl sulfide complex is employed in hydroboration reactions where it adds across double bonds in an anti-Markovnikov fashion. This process allows for the formation of organoborane intermediates that can be further transformed into alcohols or other functional groups.

Reductions

This compound is effective in reducing a variety of functional groups:

  • Aldehydes and ketones are converted to their corresponding alcohols.
  • Epoxides are opened to yield diols.
  • Carboxylic acids are reduced to alcohols.
  • Nitriles can be transformed into amines.

Dibromoborane dimethyl sulfide complex can be synthesized through several methods:

  • Direct Reaction: Dibromoborane can be reacted with dimethyl sulfide under controlled conditions to form the complex.
  • Absorption Method: Diborane gas can be absorbed into a solution of dimethyl sulfide, yielding the desired complex .
  • Commercial Availability: It is also available commercially from various suppliers, which simplifies its use in laboratory settings .

Dibromoborane dimethyl sulfide complex finds applications in:

  • Organic Synthesis: As a reagent for hydroboration and reductions.
  • Semiconductor Manufacturing: Used as an intermediate in producing high-purity materials.
  • Rocket Propellant: Its properties make it suitable for use in propellant formulations .

Dibromoborane dimethyl sulfide complex shares similarities with other boron-containing complexes but exhibits unique properties that enhance its utility:

Compound NameFormulaKey Features
Borane Dimethyl Sulfide ComplexBH₃·S(CH₃)₂Used for hydroboration; more stable than others
Borane-Tetrahydrofuran ComplexBH₃·THFRequires stabilizers; less soluble
Tri-n-butyl BorateB(OBut)₃Used as a reagent but less reactive than dibromoborane

Dibromoborane dimethyl sulfide complex stands out due to its enhanced stability and solubility compared to other boron reagents, making it preferable in moisture-sensitive reactions .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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